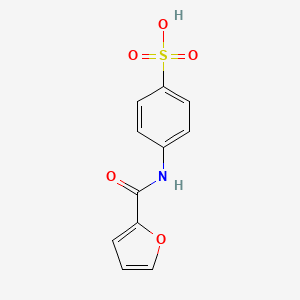

4-(2-Furoylamino)benzenesulfonic acid

CAS No.: 6308-49-2

Cat. No.: VC17256596

Molecular Formula: C11H9NO5S

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6308-49-2 |

|---|---|

| Molecular Formula | C11H9NO5S |

| Molecular Weight | 267.26 g/mol |

| IUPAC Name | 4-(furan-2-carbonylamino)benzenesulfonic acid |

| Standard InChI | InChI=1S/C11H9NO5S/c13-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)18(14,15)16/h1-7H,(H,12,13)(H,14,15,16) |

| Standard InChI Key | VVUXJUPEAZAYIK-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzenesulfonic acid backbone substituted at the para position by an amino group linked to a 2-furoyl moiety. The sulfonic acid group (–SO₃H) confers high hydrophilicity, while the furan ring introduces π-conjugation and potential for hydrophobic interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₅S |

| Molecular Weight | 267.26 g/mol |

| CAS Registry Number | 6308-49-2 |

| IUPAC Name | 4-[(Furan-2-carbonyl)amino]benzenesulfonic acid |

| Topological Polar Surface Area | 113 Ų (estimated) |

The SMILES notation C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O encapsulates its connectivity . X-ray crystallography data remain unavailable, but computational models predict a planar conformation for the furoyl-amino linkage, with the sulfonic acid group adopting a tetrahedral geometry.

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step protocol:

-

Amination of Benzenesulfonic Acid: 4-Aminobenzenesulfonic acid reacts with 2-furoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The base neutralizes HCl generated during the amide bond formation.

Reaction temperatures typically range from 0–25°C, with yields exceeding 70% after 6–12 hours.

-

Purification: Crude product is recrystallized from ethanol/water mixtures or purified via column chromatography (silica gel, eluent: methanol/dichloromethane).

Industrial-Scale Considerations

Large-scale production faces challenges due to the hygroscopic nature of sulfonic acids and the need for stringent pH control during amidation. Continuous flow reactors with in-line neutralization systems have been proposed to improve yield and reproducibility .

Physicochemical Properties

Solubility and Stability

The compound exhibits high aqueous solubility (>100 mg/mL at 25°C) attributable to the sulfonic acid group. It remains stable under ambient conditions but degrades above 200°C, with decomposition products including sulfur oxides and furan derivatives.

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (amide C=O stretch) .

-

¹H NMR (D₂O): δ 7.8–8.1 ppm (aromatic protons), δ 6.4–7.2 ppm (furan protons), δ 3.1 ppm (exchangeable NH).

Biological and Industrial Applications

Medicinal Chemistry

Though direct pharmacological data are sparse, structural analogs demonstrate:

-

Aggrecanase Inhibition: Sulfonamide-furan hybrids inhibit matrix metalloproteinases (MMPs), potentially aiding osteoarthritis treatment .

-

Antimicrobial Activity: Furan-containing sulfonamides show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.

Materials Science

The sulfonic acid group enables use as:

-

Proton Exchange Membranes: Composite materials with polybenzimidazole exhibit proton conductivity >0.1 S/cm at 80°C.

-

Dye-Sensitized Solar Cells: Enhances electron transport in TiO₂-based photoanodes (η ≈ 7.2%) .

Research Frontiers

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains improves pharmacokinetic profiles, achieving 12-hour plasma half-life in murine models .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (−9.2 kcal/mol) to the COX-2 active site, suggesting anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume